Biochemical Potency Advantage: INCB054329 Achieves Sub-10 nM IC50 at BRD3-BD2 and BRD4-BD2, Surpassing JQ1
In biochemical displacement assays, INCB054329 inhibits BRD3-BD2 with an IC50 of 1 nM and BRD4-BD2 with an IC50 of 3 nM, representing a >20-fold and >10-fold improvement over the corresponding JQ1 BRD4-BD2 IC50 of 72–77 nM [1]. Full profiled IC50 values for INCB054329 across BRD2/3/4 and BRDT bromodomains range from 1 nM to 119 nM, demonstrating broad and potent pan-BET engagement .
| Evidence Dimension | Biochemical IC50 against BET bromodomains |
|---|---|
| Target Compound Data | BRD3-BD2 IC50: 1 nM; BRD4-BD2 IC50: 3 nM; Full range: 1–119 nM across BRD2/3/4/BRDT |
| Comparator Or Baseline | (+)-JQ1: BRD4-BD1 IC50 77 ± 6 nM; BRD4-BD2 IC50 72 ± 20 nM |
| Quantified Difference | INCB054329 is 24-fold more potent at BRD4-BD2 (3 nM vs 72 nM) and >70-fold more potent at BRD3-BD2 (1 nM) relative to JQ1's BRD4-BD2 |
| Conditions | Cell-free biochemical assay measuring displacement of acetylated histone H4 peptide binding to recombinant BET bromodomains |
Why This Matters
For procurement decisions, sub-10 nM potency translates to lower compound consumption in biochemical assays, enabling more experiments per unit mass and potentially reducing cost per data point in high-throughput screening campaigns.
- [1] Table 3: BRD4 D1/D2 IC50 values for (+)-JQ1. PMC, 2022. https://pmc.ncbi.nlm.nih.gov/articles/PMC8491147/table/T3/ View Source
